Methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate
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Overview
Description
Methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate is a complex heterocyclic compound. It belongs to the class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications. This compound features a fused ring system combining pyrimidine and benzimidazole moieties, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate typically involves the cyclocondensation of 2-aminobenzimidazole with appropriate bifunctional reagents. One common method includes the reaction of 2-aminobenzimidazole with ethyl acetoacetate under acidic conditions, followed by methylation of the resulting intermediate . The reaction conditions often involve refluxing in solvents like ethanol or dimethylformamide (DMF) for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions, typically using sodium borohydride or lithium aluminum hydride, can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural nucleotides.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazole derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their biological activity.
Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents, also contain the benzimidazole moiety but lack the fused pyrimidine ring.
Uniqueness
Methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate groups. This combination enhances its reactivity and potential for forming hydrogen bonds, which can be crucial for its biological activity .
Properties
Molecular Formula |
C12H10N4O3 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
methyl 10-amino-4-oxopyrimido[1,2-a]benzimidazole-2-carboxylate |
InChI |
InChI=1S/C12H10N4O3/c1-19-11(18)7-6-10(17)15-8-4-2-3-5-9(8)16(13)12(15)14-7/h2-6H,13H2,1H3 |
InChI Key |
DWUMCJJXHWVDMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C3=CC=CC=C3N(C2=N1)N |
Origin of Product |
United States |
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